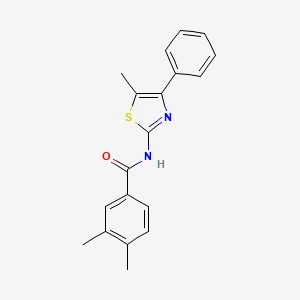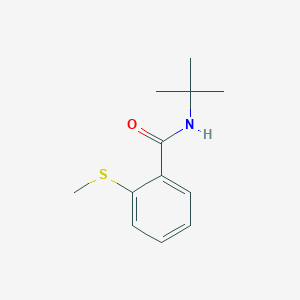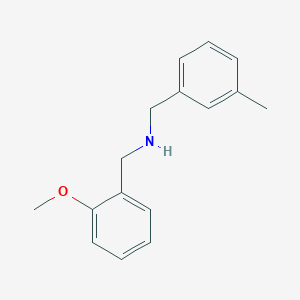![molecular formula C18H18F2N2O3S B5820660 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5820660.png)
1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a potent and selective neurotoxin that is commonly used to study the noradrenergic system in the brain. DSP-4 has been shown to selectively damage noradrenergic neurons in the locus coeruleus (LC) and other regions of the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone involves the selective uptake of the compound by noradrenergic neurons, followed by the formation of a reactive metabolite that causes oxidative damage to the neurons. This leads to the selective destruction of noradrenergic neurons in the LC and other regions of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone are primarily related to the selective destruction of noradrenergic neurons in the brain. This can lead to a variety of effects, including changes in behavior, mood, and cognitive function. 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been shown to produce long-lasting changes in the noradrenergic system, making it a valuable tool for studying the role of this system in various physiological and pathological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in lab experiments include its selectivity for noradrenergic neurons, its ability to produce long-lasting changes in the noradrenergic system, and its well-established use in scientific research. However, there are also limitations to its use, including the potential for off-target effects, the need for careful dosing and administration, and the potential for variability in its effects across different species and experimental conditions.
Direcciones Futuras
There are many potential future directions for research involving 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone. These include studies of the role of the noradrenergic system in various physiological and pathological processes, as well as investigations into the potential therapeutic applications of 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone and related compounds. Other potential future directions include the development of new methods for administering 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone and the exploration of its effects on different cell types and brain regions. Overall, 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is a valuable tool for studying the noradrenergic system in the brain and has many potential applications in scientific research.
Métodos De Síntesis
1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone can be synthesized using a multi-step process that involves the reaction of piperazine with 3,4-difluorobenzene sulfonyl chloride, followed by the reaction of the resulting intermediate with 4-bromoacetophenone. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been used extensively in scientific research to study the noradrenergic system in the brain. It has been shown to selectively damage noradrenergic neurons in the LC and other regions of the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Propiedades
IUPAC Name |
1-[4-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c1-13(23)14-2-4-15(5-3-14)21-8-10-22(11-9-21)26(24,25)16-6-7-17(19)18(20)12-16/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFDUWWGMIOVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5820581.png)


![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5820598.png)

![1-(3-methylphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5820610.png)

![N-(2-furylmethylene)-3-(methylthio)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5820625.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5820639.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)

